REACTION_CXSMILES
|
F[C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=O.[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[NH:19][NH2:20]>CN1C(=O)CCC1>[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[N:19]1[C:2]2=[N:9][CH:8]=[CH:7][C:6]([I:10])=[C:3]2[CH:4]=[N:20]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=N1)I
|
Name
|
|
Quantity
|
3.01 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)NN
|
Name
|
|
Quantity
|
35 mL
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Type
|
solvent
|
Smiles
|
CN1CCCC1=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 20 min at room temp
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
To a dry
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Type
|
CUSTOM
|
Details
|
16×100 mm Chem-Glass reaction tube under N2
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Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed with argon
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Type
|
CUSTOM
|
Details
|
securely capped
|
Type
|
CUSTOM
|
Details
|
placed in a 180° C.
|
Type
|
CUSTOM
|
Details
|
for 4 h
|
Duration
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4 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 72 h
|
Duration
|
72 h
|
Type
|
ADDITION
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Details
|
The reaction mixture was diluted with EtOAc (1200 mL)
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Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with water (6×350 mL), brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Biotage Silica gel chromatography on a 300 g Thompson Single Step™ silica cartridge
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)N1N=CC=2C1=NC=CC2I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.53 g | |
YIELD: PERCENTYIELD | 44.6% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |